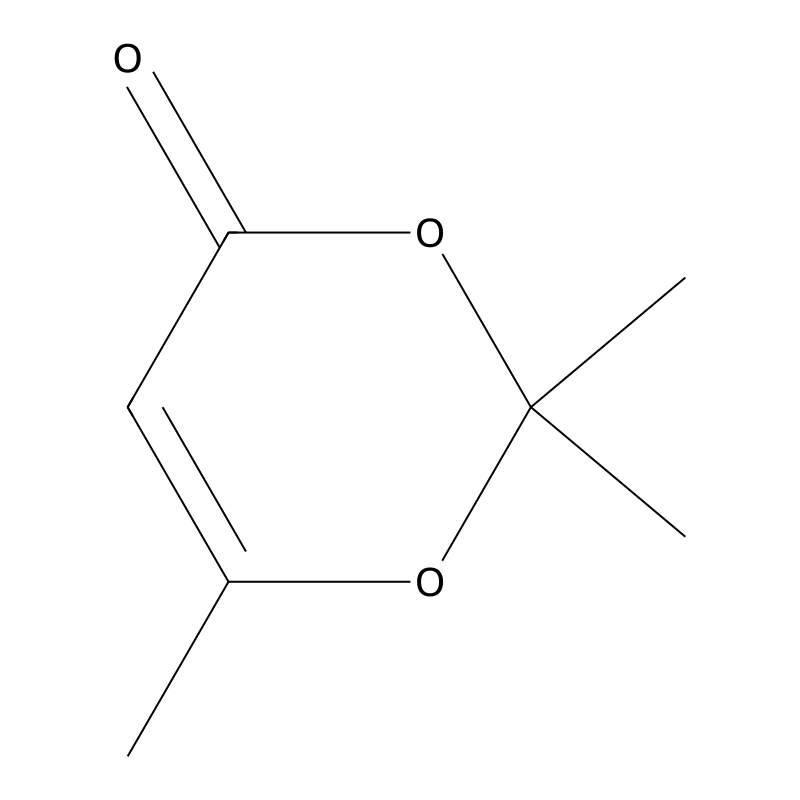

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block in Organic Synthesis:

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (also known as diketene acetone adduct) finds application in organic synthesis as a versatile building block for the construction of various complex molecules. Its unique structure, containing both a cyclic ether and a ketone functional group, allows for diverse reaction pathways. Studies have shown its effectiveness in the synthesis of β-dicarbonyl compounds, which are essential intermediates in the production of numerous pharmaceuticals, natural products, and functional materials [].

Precursor to β-Dicarbonyl Compounds:

One of the primary applications of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one lies in its ability to serve as a direct precursor to β-dicarbonyl compounds. These compounds possess two carbonyl groups (C=O) separated by a single carbon atom and are valuable synthons in organic chemistry. Research has demonstrated the effectiveness of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in the synthesis of various β-dicarbonyl compounds, including dimedone, dehydroacetic acid, and acetylacetone [].

Other Applications:

Beyond its role as a precursor to β-dicarbonyl compounds, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one has been explored in other areas of scientific research. Studies have investigated its potential as a:

- Flash pyrolysis precursor: Research suggests that 2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be used as a precursor for the synthesis of acetylketene through flash pyrolysis, a rapid thermal decomposition technique [].

- Biomedical applications: Preliminary research has explored the potential use of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one derivatives in the development of new drugs and therapeutic agents []. However, further investigation is needed to fully understand its potential and safety profile in this context.

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, with the chemical formula CHO and a molecular weight of 142.15 g/mol, is a compound characterized as a diketene-acetone adduct. It appears as a dark brown liquid and is known for its stability compared to diketene, making it easier to handle and transport. This compound serves as an important intermediate in organic synthesis, particularly in the formation of various derivatives including acetoacetamides and β-keto esters .

- Acetoacetylation: It can be used to acetoacetylate O-(hydroxypropyl)cellulose, resulting in O-(acetoxypropyl)cellulose .

- Reaction with Alcohols and Amines: The compound reacts with secondary or tertiary alcohols to yield β-keto esters and with primary or secondary amines to produce β-ketoamides .

- Thermal Decomposition: Upon heating above 120 °C, it generates unstable acetylketene along with acetone, which can then react with isocyanates or arylcyanates to form 1,3-oxazine derivatives .

Research indicates that 2,2,6-trimethyl-4H-1,3-dioxin-4-one exhibits biological activity through its derivatives. For instance, it has been used in the synthesis of sodium iodide symporter inhibitors and Hsp90 inhibitors like resorcinol amide AT13387. These compounds are of interest in pharmacological applications due to their potential therapeutic effects .

The synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone in the presence of an acidic catalyst. This method allows for the straightforward formation of the dioxin compound from readily available precursors . Additionally, alternative synthesis routes may involve the reaction of diketene with various aldehydes or ketones under controlled conditions.

This compound has several applications in organic chemistry:

- Synthesis of Intermediates: It is primarily utilized as an intermediate for producing N-alkenyl acetoacetamides and other derivatives .

- Pharmaceutical Development: Its derivatives are explored for their potential use in drug development due to their biological activity .

- Material Science: It can be involved in modifying cellulose derivatives for various industrial applications .

Studies have focused on the interaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with isocyanates and other electrophiles. The reactions typically lead to the formation of 1,3-oxazine derivatives through cycloaddition mechanisms. These interactions are significant for developing new materials and compounds with specific functionalities .

Several compounds share structural similarities with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diketene | Reactive diene | Highly reactive; less stable than its adduct |

| Acetylketene | Ketene structure | More reactive; used primarily as a reagent |

| 3-Methyl-4H-pyran-4-one | Contains a pyran ring | Different reactivity profile; used in different syntheses |

| 3-Hydroxybutyric acid | Short-chain fatty acid | Biologically active; involved in metabolic pathways |

Uniqueness: The primary uniqueness of 2,2,6-trimethyl-4H-1,3-dioxin-4-one lies in its stability as a diketene adduct compared to diketene itself. This stability allows for safer handling and broader applicability in synthetic chemistry without compromising reactivity in desired reactions .

Preparation via Diketene-Acetone Adduct Formation

The most widely employed synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one involves the cycloaddition of diketene and acetone under controlled conditions. This reaction proceeds via a [4+2] Diels-Alder mechanism, where diketene acts as the dienophile and acetone serves as the diene [1] [2]. The process is typically conducted at reflux temperatures (50–80°C) without requiring catalysts, achieving yields exceeding 90% [2] [6]. The product is isolated as a dark brown liquid with a density of 1.07 g/mL at 25°C, which remains stable at room temperature but undergoes retro-Diels-Alder decomposition above 100°C to regenerate acetylketene and acetone [2] [5].

Table 1: Key Reaction Parameters for Diketene-Acetone Adduct Formation

| Parameter | Value/Range | Source Reference |

|---|---|---|

| Temperature | 50–80°C | [2] [6] |

| Reaction Time | 2–4 hours | [2] [5] |

| Molar Ratio (Diketene:Acetone) | 1:1 | [1] [6] |

| Yield | 90–95% | [2] [6] |

The scalability of this method is demonstrated in industrial settings, where multi-kilogram batches are produced using standard reactor setups with efficient acetone removal systems [5] [6].

Functional Group Transformations and Derivatization

2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a versatile precursor for diverse functional group transformations:

Acetoacetylation Reactions: Thermal decomposition at 120–140°C generates acetylketene in situ, which reacts with nucleophiles like alcohols, phenols, and amines to form β-ketoesters or β-ketoamides [2] [4]. For example, reaction with geraniol in refluxing xylenes yields geranyl acetoacetate in 85% yield [4].

Cycloadditions: The dioxinone undergoes photocycloaddition with alkenes to form cyclobutanones, which are subsequently converted to cyclohexenones via acid-mediated ring expansion [2]. This pathway enables access to complex carbocyclic frameworks.

Cross-Coupling Reactions: Palladium-catalyzed decarboxylative allylic alkylation of dioxinone β-keto esters facilitates the synthesis of resorcylate derivatives, key intermediates in meroterpenoid biosynthesis [4].

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagent/Conditions | Product Class | Yield |

|---|---|---|---|

| Acetoacetylation | Alcohols, 120–140°C | β-Ketoesters | 75–92% |

| Photocycloaddition | UV light, 254 nm | Cyclobutanones | 60–78% |

| Allylic Alkylation | Pd(PPh₃)₄, CsOAc | Resorcylates | 65–85% |

Scalable Synthesis Protocols for Research and Industrial Use

Industrial-scale production leverages continuous flow reactors to enhance heat transfer and minimize side reactions during diketene-acetone adduct formation [5] [6]. Recent advancements include:

- Solvent-Free Processes: Neat reactions at 70°C reduce purification complexity, with product isolation achieved via fractional distillation [6].

- Enzyme-Compatible Systems: Mesoporous hydrogen-bonded organic frameworks (meso-HOFs) enable gram-scale encapsulation of dioxinone derivatives for catalytic applications, demonstrating 37.9 wt% loading capacity [3].

For laboratory-scale synthesis, a modified protocol involves:

- Charging acetone (1.0 equiv) and diketene (1.05 equiv) into a jacketed reactor.

- Heating to 65°C with vigorous stirring for 3 hours.

- Distilling the product under reduced pressure (25 mmHg, 100–110°C) [2] [6].

This method consistently delivers >90% purity, as verified by GC-MS and ¹H NMR [2] [5].

The thermal cycloreversion of 2,2,6-trimethyl-4H-1,3-dioxin-4-one represents one of the most extensively studied examples of retro-Diels-Alder chemistry, serving as a convenient and controlled method for generating the highly reactive acetylketene intermediate [1] [2]. This transformation proceeds via a concerted mechanism wherein the six-membered dioxinone ring undergoes thermal fragmentation to yield acetylketene and acetone as products [4].

Mechanistic Pathway and Computational Analysis

Computational studies at the MP2/6-31G*//HF/3-21G level have provided detailed insights into the thermal cycloreversion mechanism [1] [5]. The reaction proceeds through a synchronous bond-breaking process involving simultaneous cleavage of the C2-O1 and C5-C6 bonds, with the transition state exhibiting significant geometric distortion from the ground state dioxinone structure. Notably, the calculations reveal that the plane of the acetone dienophile tilts approximately 90° relative to the plane of the acylketene diene in the transition state, contradicting the traditional view of this as a simple retro-Diels-Alder reaction [1] [5].

The computational analysis demonstrates an enthalpy of activation of 31.3 kcal/mol (131.0 kJ/mol) with zero-point vibrational energy correction, which correlates excellently with the experimental value of 30.4 kcal/mol (127.2 kJ/mol) for the reaction in solution [1]. These calculations confirm that while the reaction follows retro-Diels-Alder orbital symmetry rules, the transition state geometry suggests elements of a concerted nucleophilic attack mechanism rather than a purely pericyclic process [1] [5].

Kinetic Parameters and Temperature Dependence

Comprehensive kinetic studies using flow reactor methodology have established the thermal cycloreversion as a first-order process with an activation energy of 123.8 ± 3.2 kJ/mol over the temperature range of 100-140°C [2]. The reaction exhibits excellent Arrhenius behavior with a pre-exponential factor of approximately 1.2 × 10¹³ s⁻¹, consistent with a unimolecular dissociation process [1] [2]. The negative entropy of activation (ΔS‡ = -27.3 J/(mol·K)) indicates a highly ordered transition state, supporting the concerted mechanism [1].

At 120°C, the first-order rate constant is 1.81 × 10⁻³ s⁻¹, corresponding to a half-life of approximately 6.4 minutes under these conditions [2]. The temperature dependence follows the relationship:

$$ k = (1.2 \times 10^{13}) \exp\left(\frac{-123,800}{RT}\right) \text{ s}^{-1} $$

This thermal cycloreversion becomes practically observable above 100°C, with reaction rates increasing exponentially with temperature [4] [2]. The reversibility of the process at elevated temperatures establishes an equilibrium between the dioxinone and its fragmentation products, with the equilibrium constant at 120°C being approximately 2.3 × 10⁻⁵ [4].

Acetylketene Characteristics and Reactivity

The acetylketene intermediate generated through thermal cycloreversion exhibits extraordinary reactivity toward nucleophiles, with a half-life of less than 1 microsecond in aqueous solution [6] [7]. The ketene adopts an s-cis conformation for optimal orbital overlap in subsequent trapping reactions, with the C=C=O unit maintaining planarity to maximize conjugation [8] [7]. This geometric constraint significantly influences the stereochemical outcome of subsequent cycloaddition reactions.

The electronic structure of acetylketene features a highly electrophilic carbon center adjacent to the ketene functionality, making it susceptible to nucleophilic attack by a wide range of functional groups [7] [9]. The reactivity order follows: amines >> alcohols >> aldehydes ≈ ketones, with selectivity factors exceeding 1000:1 for amine versus alcohol trapping [9] [10].

Nucleophilic Trapping Mechanisms and Stereoselectivity

The nucleophilic trapping of acetylketene generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one follows distinct mechanistic pathways depending on the nature of the attacking nucleophile [7] [9]. These reactions proceed through pseudopericyclic transition states for heteroatomic nucleophiles or direct addition mechanisms for carbon-based nucleophiles [11] [7].

Pseudopericyclic Transition States

For nucleophiles bearing acidic protons (alcohols, amines, water), the addition mechanism proceeds via a concerted, pseudopericyclic transition state [7] [9]. This pathway requires the acetylketene to adopt an s-cis conformation, with the nucleophile approaching in a plane aligned with the C=O bond at approximately 107° angle following the Bürgi-Dunitz trajectory [7] [12]. The initial product of this reaction is the cis-enol ether or imine, which subsequently tautomerizes to the corresponding β-keto acid derivative [7].

Computational studies on the addition of ammonia to formylketene reveal activation energies of 8-12 kcal/mol for amine additions, significantly lower than those for alcohol additions (12-16 kcal/mol) [9]. These calculations support the experimental observation that amines react approximately three orders of magnitude faster than alcohols with acetylketene [9] [10].

The steric effects in these pseudopericyclic additions are substantial, with primary alcohols reacting three times faster than secondary alcohols and eight times faster than tertiary alcohols [7] [9]. This trend reflects the increasing steric congestion in the planar transition state as substituent bulk increases around the nucleophilic center [7].

Stereoselectivity in Asymmetric Additions

When acetylketene undergoes cycloaddition reactions with chiral aldehydes and ketones, significant diastereoselectivity is observed following the Felkin-Anh model [8] [13]. The stereoselectivity arises from conformational preferences of the carbonyl substrate combined with differential steric interactions in the transition state [8] [14].

For α-chiral aldehydes such as 2-phenylpropanal, diastereoselectivities of 4.2:1 to 6.3:1 are observed, with the major product corresponding to Felkin-Anh selectivity [8]. The selectivity increases with the steric bulk of the achiral substituent, reaching 6.3:1 for 2-phenylbutanone where a quaternary chiral center is formed [8]. These selectivities are comparable to other nucleophilic additions to the same substrates, confirming that the acetylketene behaves as a typical nucleophile in these transformations [8].

The stereochemical outcome can be rationalized by considering the most stable conformer of the aldehyde, where the largest substituent occupies a position perpendicular to the carbonyl plane [8] [14]. Nucleophilic attack preferentially occurs from the face opposite to this large group, leading to the observed Felkin-Anh selectivity [8].

Electronic Effects and Chemoselectivity

The chemoselectivity of acetylketene toward different functional groups reflects both nucleophilicity and electrophilicity considerations [9] [10]. Primary and secondary amines react fastest due to their high nucleophilicity and ability to form stable transition states [9]. Alcohols show intermediate reactivity with significant steric discrimination, while aldehydes and ketones react slowly due to their lower nucleophilicity [9] [10].

Competition experiments demonstrate that alcohols outcompete water in acetylketene trapping, and amines outcompete alcohols, providing opportunities for chemoselectivity in polyfunctional molecules [7] [9]. This selectivity pattern has been exploited in complex molecule synthesis where multiple functional groups are present but selective acetoacetylation is desired [15] [16].

The reversibility of nucleophilic additions at elevated temperatures allows for thermodynamic control of product distribution [7]. Under these conditions, the most stable β-keto acid derivatives predominate, which often correspond to products derived from the most nucleophilic trapping agents [17] [7].

Retro-Diels-Alder Pathways and Equilibrium Dynamics

The retro-Diels-Alder fragmentation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one establishes a complex equilibrium system involving multiple pathways and intermediates [18] [19]. This equilibrium behavior is fundamental to understanding both the synthetic utility and mechanistic intricacies of dioxinone chemistry [4] [2].

Thermodynamic Equilibrium Considerations

At elevated temperatures (> 100°C), the thermal cycloreversion becomes reversible, establishing an equilibrium between the dioxinone and its fragmentation products [4] [18]. The equilibrium constant for the process:

$$ \text{Dioxinone} \rightleftharpoons \text{Acetylketene} + \text{Acetone} $$

follows van 't Hoff behavior with temperature, exhibiting K = 2.3 × 10⁻⁵ at 120°C [4]. This corresponds to a standard free energy change of +26.8 kJ/mol, indicating that the intact dioxinone is thermodynamically favored under these conditions [4].

The equilibrium position is significantly influenced by the concentrations of the fragmentation products [18] [19]. In the presence of excess acetone, the equilibrium shifts toward dioxinone formation, while removal of volatile products (particularly acetylketene through trapping reactions) drives the equilibrium toward fragmentation [4] [2]. This principle has been exploited synthetically to achieve complete conversion to acetoacetylated products despite the unfavorable equilibrium [4] [15].

Kinetic versus Thermodynamic Control

The competition between kinetic and thermodynamic control in dioxinone chemistry manifests in several important ways [18] [20]. Under conditions where the retro-Diels-Alder is irreversible (low temperatures, efficient ketene trapping), the reaction outcome is governed by kinetic factors such as activation energies and transition state energies [18] [2].

However, at higher temperatures or longer reaction times, thermodynamic factors become dominant [18] [19]. This leads to equilibration between different conformational isomers and can result in the preferential formation of more stable products even if they arise from higher-energy transition states [18]. The practical implications are significant for synthetic applications, where reaction conditions must be carefully chosen to achieve the desired kinetic or thermodynamic outcome [15] [16].

Multiple Equilibrium Pathways

The dioxinone system exhibits multiple equilibrium pathways beyond the simple retro-Diels-Alder fragmentation [18] [20]. These include:

Conformational equilibria of the dioxinone ring itself, which can adopt different conformations with varying stabilities [1] [5]

Tautomeric equilibria involving enol-keto forms of the fragmentation products, particularly when trapping agents are present [21]

Association-dissociation equilibria between acetylketene and various nucleophiles, which can be reversible under certain conditions [7] [22]

The relative importance of these equilibria depends strongly on temperature, solvent, and the presence of trapping agents [21] [22]. In protic solvents, hydrogen bonding interactions can stabilize certain tautomeric forms, shifting equilibria toward products with enhanced hydrogen-bonding capability [21].

Computational Prediction of Equilibrium Constants

Advanced computational methods have been employed to predict equilibrium constants for dioxinone cycloreversion reactions [1] [5]. These calculations incorporate vibrational, rotational, and translational contributions to the partition functions, allowing for accurate prediction of equilibrium constants over a range of temperatures [23] [24].

The computational results indicate that the entropy change for cycloreversion is large and positive (ΔS° ≈ +140 J/(mol·K)), reflecting the increase in translational degrees of freedom when one molecule fragments into two [1]. This entropy contribution becomes increasingly important at higher temperatures, eventually overcoming the unfavorable enthalpy change to make cycloreversion thermodynamically favorable [18] [19].

The temperature at which the equilibrium constant equals unity (ΔG° = 0) is predicted to be approximately 180°C for the parent dioxinone system [1]. Above this temperature, fragmentation becomes thermodynamically favored, explaining the practical upper limit for dioxinone stability [4] [20].

Solvent and Medium Effects

The equilibrium dynamics of dioxinone cycloreversion are significantly influenced by solvent and medium effects [21] [22]. In polar, protic solvents, hydrogen bonding interactions can stabilize either the intact dioxinone or the fragmentation products, depending on the specific functional groups involved [21].

Confined environments, such as those found in nanoporous materials or organized media, can dramatically alter equilibrium positions [21]. Studies in extended nanospaces (10-100 nm) show that confinement can enhance the stability of hydrogen-bonded forms by factors of 10-100, effectively shifting equilibria toward more highly associated species [21].

XLogP3

GHS Hazard Statements

H225 (98.81%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant